molecular formula C5H7NO5 B11937541 3-(Carboxymethylamino)-3-oxopropanoic acid

3-(Carboxymethylamino)-3-oxopropanoic acid

Cat. No.: B11937541
M. Wt: 161.11 g/mol
InChI Key: IRELCDFUNQUKLG-UHFFFAOYSA-N
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Description

N-Malonylglycine: is a derivative of glycine, characterized by the presence of a malonyl group attached to the nitrogen atom of glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Malonylglycine typically involves the reaction of glycine with malonic acid or its derivatives under specific conditions. One common method includes the use of malonic acid and glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of N-Malonylglycine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Malonylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-Malonylglycine involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in amino acid metabolism. The malonyl group can also participate in post-translational modifications of proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Malonylglycine is unique due to the presence of the malonyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions in metabolic pathways and post-translational modifications that are not possible with other similar compounds .

Properties

Molecular Formula

C5H7NO5

Molecular Weight

161.11 g/mol

IUPAC Name

3-(carboxymethylamino)-3-oxopropanoic acid

InChI

InChI=1S/C5H7NO5/c7-3(1-4(8)9)6-2-5(10)11/h1-2H2,(H,6,7)(H,8,9)(H,10,11)

InChI Key

IRELCDFUNQUKLG-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCC(=O)O)C(=O)O

Origin of Product

United States

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